Fructose-1-SNAP

Overview

Description

Synthesis Analysis

The synthesis of Fructose-1-SNAP involves an efficient synthetic strategy that has been developed to produce this novel compound. This process results in a fructose conjugated S-nitroso nitric oxide donor, with observed cytotoxicity similar to that of the first-generation fructose-SNAP, Fructose-2-SNAP. This synthetic approach highlights the compound's potential in biomedical applications, especially considering its increased cytotoxicity compared to other SNAP derivatives (Hou et al., 2001).

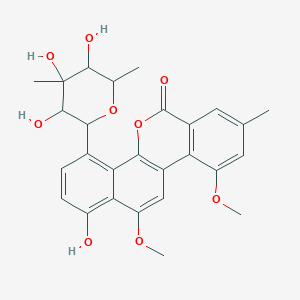

Molecular Structure Analysis

Fructose, the base molecule for this compound, is known for its conformational rigidity, being locked in a β-pyranose structure. This structure is stabilized by a network of intramolecular hydrogen bonds, contributing to its stability and reactivity. The molecular structure of this compound, derived from fructose, incorporates this stability, making it a unique scaffold for further chemical modifications and applications (Cocinero et al., 2013).

Scientific Research Applications

Biological Functions of Nitric Oxide : Fructose-1-SNAP is used as a valuable research tool for studying the biological functions of nitric oxide. This application is significant in understanding nitric oxide's role in various physiological processes and could potentially lead to pharmaceutical applications for diseases like hypertension, atherosclerosis, and congestive heart failure (Hou, Wang, Ramirez, & Wang, 1999).

Cytotoxicity Towards Cell Lines : this compound exhibits cytotoxicity towards human gingival epithelioid cells and carcinoma cell lines. This indicates its potential use in cancer research and therapy (Babich & Zuckerbraun, 2001).

Cancer Research : It has been found to have similar cytotoxicity as other fructose-SNAP compounds, with increased cytotoxicity against certain cancer cells, such as DU-145 human prostate cancer cells. This highlights its relevance in the development of cancer treatments (Hou, Wu, Xie, Braunschweiger, & Wang, 2001).

Mechanism of Action

Target of Action

Fructose-1-SNAP primarily targets the enzyme Fructose-1,6-bisphosphatase (FBPase) . FBPase is a rate-controlling enzyme of gluconeogenesis and has emerged as an important target for the treatment of type 2 diabetes due to the well-recognized role of excessive endogenous glucose production (EGP) in the hyperglycemia characteristic of the disease .

Mode of Action

This compound interacts with its target, FBPase, by inhibiting its activity . This inhibition is achieved by targeting the allosteric site of the enzyme . The interaction results in a reduced rate of gluconeogenesis and EGP .

Biochemical Pathways

This compound affects the gluconeogenesis pathway . By inhibiting FBPase, it reduces the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, a key step in gluconeogenesis . This results in a decrease in endogenous glucose production, thereby reducing hyperglycemia .

Pharmacokinetics

Studies on similar compounds suggest that a high dose may be required to achieve an effective plasma level . Furthermore, the compound may be partly depleted during absorption, possibly consumed by the intestinal epithelium cells .

Result of Action

The inhibition of FBPase by this compound leads to the amelioration of both fasting and postprandial hyperglycemia without weight gain, incidence of hypoglycemia, or major perturbation of lactate or lipid homeostasis . This suggests that this compound could be a potential therapeutic agent for managing type 2 diabetes .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature . For instance, the enzyme FBPase plays a crucial role in thermal homeostasis, especially under cold stress . Therefore, the environmental temperature could potentially influence the efficacy and stability of this compound.

Safety and Hazards

Future Directions

properties

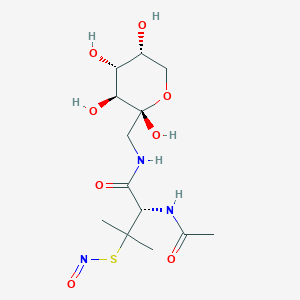

IUPAC Name |

(2S)-2-acetamido-3-methyl-3-nitrososulfanyl-N-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O8S/c1-6(17)15-9(12(2,3)25-16-23)11(21)14-5-13(22)10(20)8(19)7(18)4-24-13/h7-10,18-20,22H,4-5H2,1-3H3,(H,14,21)(H,15,17)/t7-,8-,9+,10+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUYSUGHXUBVOG-JJKYCLHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)NCC1(C(C(C(CO1)O)O)O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C(=O)NC[C@@]1([C@H]([C@@H]([C@@H](CO1)O)O)O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438746 | |

| Record name | Fructose-1-SNAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

330688-79-4 | |

| Record name | Fructose-1-SNAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

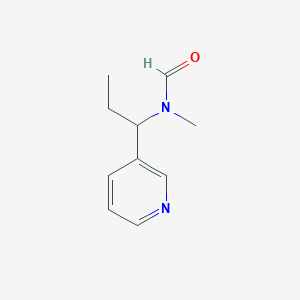

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

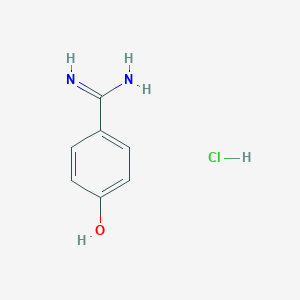

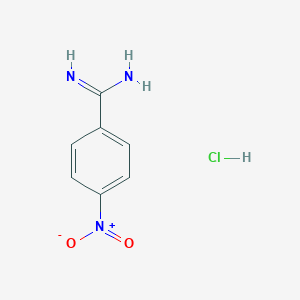

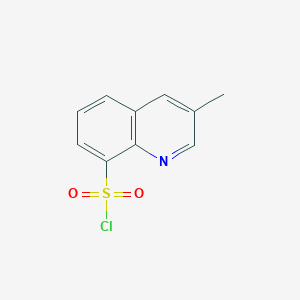

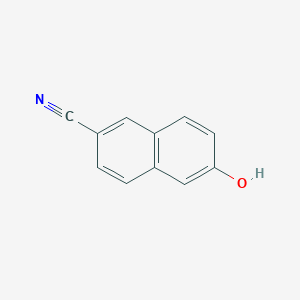

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.